![molecular formula C13H16O2 B13003821 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is an organic compound with the molecular formula C13H16O2. It is characterized by the presence of a benzyloxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated compound under basic conditions.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions, often involving the use of cyclobutane derivatives.
Acetaldehyde Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2-[3-(Benzyloxy)cyclobutyl]acetic acid.
Reduction: 2-[3-(Benzyloxy)cyclobutyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.
Benzyloxy Group: The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Methoxy)cyclobutyl]acetaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
2-[3-(Ethoxy)cyclobutyl]acetaldehyde: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-[3-(Phenoxy)cyclobutyl]acetaldehyde: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxycyclobutyl)acetaldehyde |
InChI |
InChI=1S/C13H16O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,7,12-13H,6,8-10H2 |
Clave InChI |
XTFCJIIXNFGEOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OCC2=CC=CC=C2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
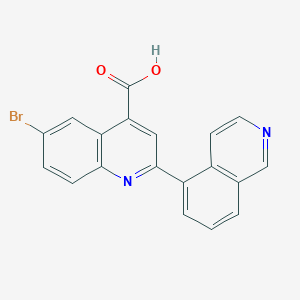
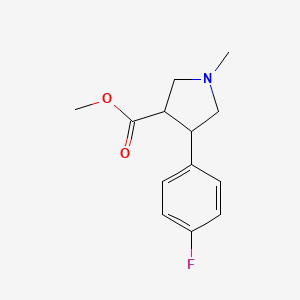
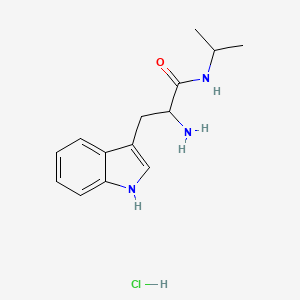

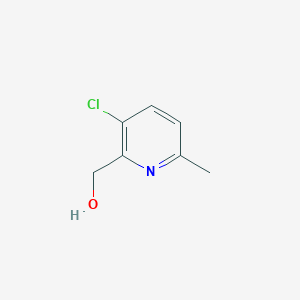

![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
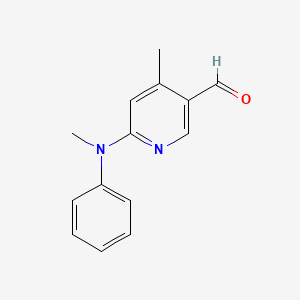

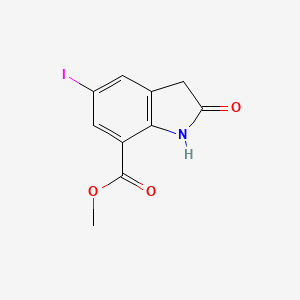

![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
